GGTI-2147 - 191102-87-1

GGTI-2147

Catalog Number: EVT-269072
CAS Number: 191102-87-1
Molecular Formula: C28H30N4O3
Molecular Weight: 470.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Geranylgeranyl Transferase Inhibitor-2147 (GGTI-2147) is a cell-permeable peptidomimetic compound that selectively inhibits protein geranylgeranylation by targeting Geranylgeranyltransferase I (GGTase-I). [, ] While its initial development aimed at inhibiting Ras protein function for cancer treatment, GGTI-2147's impact on various cellular processes, primarily through modulating Rab GTPase prenylation, has broadened its research applications. [, , ]

Source: Synthetic [, , ]Classification: Peptidomimetic, Geranylgeranyltransferase I inhibitor [, , ]Role in scientific research: Investigating the role of protein geranylgeranylation and Rab GTPases in various cellular processes. [, , ]

Lovastatin

Compound Description: Lovastatin is a statin drug, primarily known for its cholesterol-lowering effects. It inhibits 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, an enzyme crucial in the mevalonate pathway. This pathway produces cholesterol and isoprenoids, including geranylgeranyl pyrophosphate (GGPP), which is essential for protein prenylation. [, ]

Relevance: Lovastatin's relevance to GGTI-2147 stems from its impact on the mevalonate pathway. By inhibiting HMG-CoA reductase, lovastatin reduces GGPP levels, indirectly inhibiting protein geranylgeranylation. This mechanism is similar to GGTI-2147, which directly inhibits geranylgeranyltransferase I (GGTase I), the enzyme responsible for attaching GGPP to proteins. [, ] Therefore, both compounds ultimately affect the prenylation of proteins, particularly those belonging to the Rho family, albeit through different mechanisms. Studies have explored the synergistic effects of lovastatin and GGTI-2147 in inhibiting cancer cell proliferation, indicating their shared pathway involvement. [, ]

Reference:

3-Allylfarnesol and 3-Vinylfarnesol

Compound Description: These compounds are farnesol derivatives that specifically inhibit or modulate farnesyl transferases. []

Reference:

Allylgeranylgeraniol and Vinylgeranylgeraniol

Compound Description: These are synthetic geranylgeraniol analogs designed to inhibit or modulate protein geranylgeranylation. []

Reference:

Manumycin A

Compound Description: Manumycin A is a natural product that demonstrates selective inhibition of farnesyl transferase. []

Relevance: Similar to 3-allylfarnesol and 3-vinylfarnesol, manumycin A targets farnesyl transferase and thus affects farnesylation instead of GGTI-2147's target, geranylgeranylation. [] The connection lies in the shared impact on protein prenylation, a crucial post-translational modification regulating protein function. Although manumycin A and GGTI-2147 act on different enzymes in the prenylation pathway, they ultimately disrupt the proper localization and function of proteins.

Reference:

GGTI-298

Compound Description: GGTI-298 is another geranylgeranyl transferase inhibitor. While its specific structure might differ from GGTI-2147, both share the same target enzyme, GGTase I. [, , , , ]

Relevance: GGTI-298 and GGTI-2147 are directly related because they both inhibit GGTase I, the enzyme responsible for attaching a 20-carbon isoprenoid lipid to a cysteine residue near the C-terminus of proteins. [, , , , ] This makes them highly similar in their mechanism of action and biological effects. They would both disrupt the function of proteins that rely on geranylgeranylation for their membrane association and activity.

Reference:

GGTI-2133

Compound Description: GGTI-2133 is yet another geranylgeranyl transferase inhibitor, sharing its target enzyme, GGTase I, with GGTI-2147. [, , ]

Relevance: Just like GGTI-298, GGTI-2133 directly relates to GGTI-2147 through its inhibition of GGTase I. [, , ] All three compounds ultimately disrupt the function of proteins requiring geranylgeranylation. This shared mechanism makes them valuable tools for studying geranylgeranylation's role in cellular processes and exploring potential therapeutic targets.

Source and Classification

GGTI-2147 is sourced from chemical suppliers such as Calbiochem and Sigma-Aldrich, where it is available for research purposes. The compound belongs to the class of inhibitors targeting protein geranylgeranyltransferase, which plays a significant role in post-translational modifications of proteins involved in cell signaling and growth regulation. Its primary target is GGTase I, which facilitates the addition of geranylgeranyl groups to specific proteins, thereby influencing their function and localization within the cell.

Synthesis Analysis

Methods

The synthesis of GGTI-2147 involves several steps, including the preparation of key intermediates followed by their coupling to form the final product. The synthetic route typically utilizes organic solvents, catalysts, and protective groups to enhance selectivity and efficiency during reactions.

Technical Details

  1. Key Intermediates: The synthesis begins with the formation of intermediates that are then modified through various chemical transformations.
  2. Reagents: Common reagents include organic solvents for reaction medium, catalysts to promote reaction rates, and protective groups to prevent unwanted reactions.
  3. Purification: After synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate GGTI-2147 with high purity levels (≥95%).
Molecular Structure Analysis

Structure

GGTI-2147 has a complex molecular structure characterized by its peptidomimetic nature. The empirical formula is C28H30N4O3C_{28}H_{30}N_{4}O_{3}, indicating a well-defined arrangement of carbon, hydrogen, nitrogen, and oxygen atoms.

Data

  • Molecular Weight: Approximately 454.56 g/mol.
  • CAS Number: 191102-87-1.
  • Physical Form: Generally appears as an off-white solid.
Chemical Reactions Analysis

Reactions

GGTI-2147 can undergo various chemical reactions including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its inhibitory activity or to explore its interactions with other molecules.

Technical Details

  1. Common Reagents: Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride are frequently used.
  2. Conditions: Reaction conditions such as temperature, pH, and solvent type are carefully controlled to optimize outcomes.
  3. Major Products: Derivatives formed from these reactions are often evaluated for their biological activity against GGTase I.
Mechanism of Action

The mechanism of action for GGTI-2147 primarily involves its binding affinity to GGTase I, which inhibits the enzyme's ability to geranylgeranylate target proteins. This inhibition leads to significant alterations in cellular signaling pathways:

  1. Inhibition of Prenylation: By blocking the addition of geranylgeranyl groups to proteins like K-Ras and Rap1A, GGTI-2147 disrupts their normal function.
  2. Cellular Effects: Experimental studies have shown that GGTI-2147 can decrease Rac1 activity and down-regulate p65 expression, contributing to reduced neuronal apoptosis under stress conditions like oxygen-glucose deprivation/reperfusion.
Physical and Chemical Properties Analysis

Physical Properties

GGTI-2147 is hygroscopic and exhibits cell permeability, which allows it to effectively penetrate biological membranes.

Chemical Properties

Applications

GGTI-2147 has several scientific applications primarily in cancer research due to its role in inhibiting protein prenylation:

  1. Cancer Therapy Research: Studies have indicated that inhibiting GGTase I can lead to reduced tumor growth by affecting oncogenic signaling pathways.
  2. Biochemical Studies: It serves as a valuable tool for investigating the roles of geranylgeranylated proteins in various cellular processes.
  3. Neuroscience Research: Its effects on neuronal apoptosis make it a candidate for studying neurodegenerative diseases.
Molecular Mechanisms of Action

Inhibition of Geranylgeranyltransferase I (GGTase I) Activity

GGTI-2147 is a cell-permeable, non-thiol peptidomimetic compound that irreversibly inhibits geranylgeranyltransferase I (GGTase I), an enzyme critical for protein prenylation. This enzyme catalyzes the attachment of a 20-carbon geranylgeranyl isoprenoid lipid to cysteine residues in proteins bearing a C-terminal Leu-Xaa-Xaa-Leu (CAAX) motif. GGTI-2147 competes with protein substrates at the GGTase I active site, blocking geranylgeranylation and subsequent membrane localization of client proteins [3]. Biochemical assays demonstrate that GGTI-2147 inhibits Rap1A geranylgeranylation with an IC₅₀ of 500 nM, while cellular uptake is facilitated by its esterified structure, enhancing bioavailability [3]. The inhibition disrupts protein trafficking and function, as evidenced by the accumulation of unprenylated Rap1A in treated cells [2].

Table 1: Biochemical Properties of GGTI-2147

PropertyValue
Molecular Weight487.6 g/mol
Solubility200 mg/mL in DMSO
GGTase I IC₅₀ (Rap1A)500 nM
FTase IC₅₀ (H-Ras)>30 µM
Selectivity Ratio (GGTase I/FTase)>60-fold

Selective Disruption of Protein Prenylation: Rap1A vs. H-Ras Specificity

GGTI-2147 exhibits >60-fold selectivity for inhibiting GGTase I over farnesyltransferase (FTase). While it blocks geranylgeranylation of Rap1A (IC₅₀ = 500 nM), it minimally affects H-Ras farnesylation (IC₅₀ >30 µM) [3]. This selectivity arises from structural differences in the CAAX-binding pockets of GGTase I and FTase. GGTase I preferentially accommodates leucine-terminated substrates like Rap1A, whereas FTase favors methionine- or serine-terminated proteins like H-Ras. GGTI-2147’s peptidomimetic structure mimics the Leu-Xaa-Xaa-Leu motif, enabling high-affinity binding to GGTase I but poor recognition by FTase [2] [3]. This specificity minimizes off-target effects on farnesylated proteins, preserving essential cellular functions mediated by H-Ras.

Table 2: Substrate Specificity of Prenylation Inhibition

ProteinCAAX MotifPrenylation TypeGGTI-2147 Effect
Rap1A-CVLLGeranylgeranylationInhibited (IC₅₀ = 500 nM)
RhoA-CLVLGeranylgeranylInhibited
H-Ras-CVLSFarnesylationUnaffected (IC₅₀ >30 µM)
K-Ras-CIIMFarnesylation/GeranylgeranylationMinimally affected

Role in Blocking Rho Family GTPase Signaling Pathways

By inhibiting GGTase I, GGTI-2147 disrupts the geranylgeranylation of Rho family GTPases (e.g., RhoA, Rac1, Cdc42), which govern cytoskeletal dynamics, cell motility, and proliferation. Unprenylated Rho GTPases mislocalize to the cytosol, impairing their activation and downstream signaling. In prostate cancer cells (PC3, DU145), GGTI-2147 treatment suppresses stress fiber formation and cell migration by inactivating RhoA . Additionally, it downregulates Rho-mediated transcription of matrix metalloproteinases (MMPs). In osteoarthritic chondrocytes, analogous GGTase I inhibitors reduce MMP-13 expression by 60%, attenuating collagen degradation [4]. This underscores GGTI-2147’s role in blocking invasion-promoting pathways.

Table 3: Functional Consequences of Rho GTPase Inhibition

Cellular ProcessEffect of GGTI-2147Downstream Impact
Cytoskeletal organizationLoss of stress fibers & focal adhesionsReduced cell motility
Transcriptional regulationSuppressed NF-κB/AP-1 activity↓ MMP-1, MMP-13 expression
Cell cycle progressionG1 arrest via p21 upregulationInhibition of proliferation

Caspase-3-Mediated Inactivation of Prenyltransferases Under Metabolic Stress

Under metabolic stress (e.g., serum starvation or chemotherapy), GGTI-2147 potentiates caspase-3 activation, which cleaves and inactivates GGTase I and FTase. In prostate cancer cells, the combination of GGTI-2147 and docetaxel enhances caspase-3 activity by 3-fold compared to monotherapy [7]. Caspase-3 cleaves the GGTase I β-subunit at DEDD₃₂₅ motifs, irreversibly fragmenting the enzyme. This amplifies the accumulation of unprenylated proteins, triggering mitochondrial apoptosis. This mechanism explains the synergistic cytotoxicity observed with taxanes .

Cross-Talk with Farnesyltransferase (FTase) Inhibition in Dual Prenylation Blockade

Dual inhibition of GGTase I and FTase using GGTI-2147 and FTase inhibitors (e.g., ABT-100) prevents compensatory cross-prenylation. In HGPS fibroblasts, FTase inhibition alone induces alternate geranylgeranylation of progerin by GGTase I, whereas co-treatment with GGTI-2147 blocks this escape route, enhancing progerin accumulation and nuclear defects [2] [6]. Similarly, in cancer cells, dual inhibition abrogates K-Ras geranylgeranylation when FTase is suppressed, amplifying apoptosis [5] [6]. Isobolographic analyses confirm strong synergy (combination index <0.9) between GGTI-2147 and FTase inhibitors across prostate cancer cell lines [6].

Table 4: Synergistic Effects of Dual Prenylation Blockade

Cell TypeCombinationEffectSynergy Measure
Prostate cancer (LNCaP)GGTI-2147 + Docetaxel90% growth inhibition at sub-IC₅₀ dosesCI = 0.45 (Fa 0.9)
HGPS fibroblastsGGTI-2147 + FTI (ABT-100)Progerin accumulation ↑ 3-foldNuclear morphology rescue
Pancreatic cancerGGTI-2147 + FTIK-Ras mislocalizationNear-complete growth arrest

Properties

CAS Number

191102-87-1

Product Name

GGTI-2147

IUPAC Name

methyl (2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate

Molecular Formula

C28H30N4O3

Molecular Weight

470.6 g/mol

InChI

InChI=1S/C28H30N4O3/c1-18(2)13-26(28(34)35-3)32-27(33)24-12-11-20(30-16-21-15-29-17-31-21)14-25(24)23-10-6-8-19-7-4-5-9-22(19)23/h4-12,14-15,17-18,26,30H,13,16H2,1-3H3,(H,29,31)(H,32,33)/t26-/m0/s1

InChI Key

TUQRZGWNDBXSNP-SANMLTNESA-N

SMILES

CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC2=CN=CN2)C3=CC=CC4=CC=CC=C43

Solubility

Soluble in DMSO

Synonyms

geranylgeranyl transferase inhibitor-2147
GGTI 2147
GGTI-2147
GGTI2147

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC2=CN=CN2)C3=CC=CC4=CC=CC=C43

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC2=CN=CN2)C3=CC=CC4=CC=CC=C43

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.